molecular formula C10H11ClF2N2 B1415630 2-Chloro-4-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine CAS No. 1936551-83-5

2-Chloro-4-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine

Cat. No.: B1415630
CAS No.: 1936551-83-5
M. Wt: 232.66 g/mol
InChI Key: CCHHCJMDBFCSEO-UHFFFAOYSA-N
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Description

“2-Chloro-4-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine” is a chemical compound that includes a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . This compound is part of the nitrogen heterocycles used widely by medicinal chemists .


Synthesis Analysis

The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . For instance, 2-Chloro-4-methylpyridine reacts with 3,5-bis (trifluoromethyl)phenylboronic acid to form 2- (3,5-bis (trifluoromethyl)phenyl)-4-methylpyridine by palladium-catalyzed cross-coupling reaction .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolidine ring. The pyrrolidine ring is a saturated scaffold that allows efficient exploration of the pharmacophore space due to sp3-hybridization . It contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .

Scientific Research Applications

Pyridine Derivatives in Medicinal Chemistry

Pyridine derivatives play a significant role across various medicinal and pharmacological fields due to their versatile biological activities. These compounds are known for their antifungal, antibacterial, antioxidant, antiglycation, analgesic, antiparkinsonian, anticonvulsant, anti-inflammatory, ulcerogenic, antiviral, and anticancer activities (Abu-Taweel et al., 2022). The broad range of activities suggests that derivatives of pyridine, including "2-Chloro-4-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine," could potentially find applications in the development of new therapeutic agents targeting various diseases.

Pyridine-Based Agrochemicals

The significance of pyridine derivatives extends beyond medicinal chemistry into the agrochemical industry. Pyridine-based compounds have been crucial in developing agrochemicals or pesticides, including fungicides, insecticides, acaricides, and herbicides. The efficiency in discovering novel lead compounds in the agrochemical field to meet changing market requirements highlights the importance of pyridine moieties in synthesizing new, effective pest control solutions (Guan et al., 2016).

Chemical Properties and Catalysis

The chemical properties of pyridine derivatives, including their ability to act as ligands in complex formation, are of significant interest in coordination chemistry. These compounds participate in forming stable complexes with various metals, which could have implications for catalysis, material science, and pharmaceuticals. For instance, pyridine-based Cu(II) complexes have been studied for their anticancer potency, indicating the potential for these derivatives to enhance the pharmacological effects of active compounds through solubility and bioavailability improvements (Alshamrani, 2023).

Analytical Chemistry and Chemosensing

In analytical chemistry, pyridine derivatives have been utilized as chemosensors due to their high affinity for various ions and neutral species. This application is crucial for detecting different species in environmental, agricultural, and biological samples, supporting the development of highly selective and effective chemosensors for practical applications (Abu-Taweel et al., 2022).

Future Directions

The future directions in the research and application of this compound could involve the discovery of many novel applications in the agrochemical and pharmaceutical industries . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

Properties

IUPAC Name

2-chloro-4-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClF2N2/c11-9-5-8(1-3-14-9)6-15-4-2-10(12,13)7-15/h1,3,5H,2,4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHHCJMDBFCSEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)CC2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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